(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group and a benzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and benzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups and molecular architecture makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClN2O5 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H17ClN2O5/c1-3-11-30-18-10-5-14(13-19(18)29-4-2)12-17-20(26)24-22(28)25(21(17)27)16-8-6-15(23)7-9-16/h1,5-10,12-13H,4,11H2,2H3,(H,24,26,28)/b17-12- |
InChI Key |
ATWQYKBEHOUCDZ-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC#C |
Origin of Product |
United States |
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